Disulfide, bis((4-(2-hydroxyethyl)-1-piperidinyl)thioxomethyl)
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Overview
Description
Disulfide, bis((4-(2-hydroxyethyl)-1-piperidinyl)thioxomethyl) is an organosulfur compound that belongs to the class of dialkyl disulfides. This compound features a disulfide bond (-S-S-) between two hydroxyethyl groups, making it a significant molecule in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disulfide, bis((4-(2-hydroxyethyl)-1-piperidinyl)thioxomethyl) typically involves the reaction of 3-mercapto-1-propanol with sodium iodide and hydrogen peroxide. The reaction is carried out in an ester solvent, such as ethyl acetate, under controlled temperature and stirring conditions. The product is then extracted and purified using standard organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, solvent recycling, and efficient purification methods .
Chemical Reactions Analysis
Types of Reactions
Disulfide, bis((4-(2-hydroxyethyl)-1-piperidinyl)thioxomethyl) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to thiols using reducing agents like dithiothreitol.
Substitution: The hydroxyethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Dithiothreitol or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Disulfide, bis((4-(2-hydroxyethyl)-1-piperidinyl)thioxomethyl) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Disulfide, bis((4-(2-hydroxyethyl)-1-piperidinyl)thioxomethyl) involves its ability to form and break disulfide bonds. This property is crucial in redox reactions and protein folding processes. The compound interacts with molecular targets such as glutathione S-transferase and lysozyme, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Dithiodiethanol
- Bis(2-hydroxyethyl) disulfide
- 3,3’-Dithiodipropionic acid
- 4,4’-Dithiodibutyric acid
Uniqueness
Disulfide, bis((4-(2-hydroxyethyl)-1-piperidinyl)thioxomethyl) stands out due to its unique combination of hydroxyethyl and piperidinyl groups, which enhance its reactivity and versatility in various applications. Its ability to form self-assembled monolayers and act as a reducing agent in biological systems makes it particularly valuable in both research and industrial contexts .
Properties
CAS No. |
135354-08-4 |
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Molecular Formula |
C16H28N2O2S4 |
Molecular Weight |
408.7 g/mol |
IUPAC Name |
[4-(2-hydroxyethyl)piperidine-1-carbothioyl]sulfanyl 4-(2-hydroxyethyl)piperidine-1-carbodithioate |
InChI |
InChI=1S/C16H28N2O2S4/c19-11-5-13-1-7-17(8-2-13)15(21)23-24-16(22)18-9-3-14(4-10-18)6-12-20/h13-14,19-20H,1-12H2 |
InChI Key |
VKESLYOEWAYNEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCO)C(=S)SSC(=S)N2CCC(CC2)CCO |
Origin of Product |
United States |
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